3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with bromine at position 3, chlorine at position 6, and an amine group at position 4.
Properties
Molecular Formula |
C5H3BrClN5 |
|---|---|
Molecular Weight |
248.47 g/mol |
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H3BrClN5/c6-2-1-3(8)9-5(7)10-4(1)12-11-2/h(H3,8,9,10,11,12) |
InChI Key |
KQHJPFFVEJNJLG-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine ring system is commonly synthesized by cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide or related reagents under heating conditions. This step constructs the bicyclic heterocycle with an amino group at the 4-position.
- A 5-amino-1H-pyrazole-4-carbonitrile derivative is heated with excess formamide at approximately 150°C overnight in a sealed vessel.
- After completion, the reaction mixture is extracted with organic solvents and purified by medium-pressure liquid chromatography (MPLC) to isolate the pyrazolo[3,4-d]pyrimidin-4-amine core.
Halogenation at the 3-Position and 6-Position
Electrophilic halogenation is employed to introduce bromine and chlorine substituents selectively at the 3- and 6-positions of the pyrazolo[3,4-d]pyrimidine ring:
- 3-Bromo substitution is typically achieved by treating the pyrazolo[3,4-d]pyrimidin-4-amine with N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF) at controlled temperatures.
- 6-Chloro substitution can be introduced either by starting with a 6-chloro precursor or by electrophilic chlorination using N-chlorosuccinimide (NCS) under similar conditions.
This halogenation proceeds with high regioselectivity and quantitative yields, producing 3-bromo-6-chloro derivatives ready for further functionalization or direct use.
Amination at the 4-Position
The amino group at the 4-position is generally introduced during the ring formation step but can also be modified through nucleophilic substitution reactions on 4-chloropyrazolo[3,4-d]pyrimidine intermediates:
- Treatment of 4-chloropyrazolo[3,4-d]pyrimidine with ammonia or amine nucleophiles under heating conditions leads to displacement of the chlorine atom and formation of the 4-amino derivative.
- This process allows for the preparation of various 4-amino-substituted pyrazolo[3,4-d]pyrimidines, including the target compound.
Cross-Coupling and Functional Group Transformations
Summary Table of Preparation Steps
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at C3 undergoes nucleophilic substitution under mild conditions due to its favorable positioning and electronic environment. This reactivity is exploited to introduce functional groups or structural modifications:
Example: Piperidine Substitution
Reaction with tert-butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate in dimethylformamide (DMF) at 120°C for 12 hours yields a piperidine-substituted derivative.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃, DMF | DMF | 120°C | 12 h | 7.52 g |
This substitution proceeds via an SN2 mechanism , facilitated by the polar aprotic solvent and elevated temperature .
Chlorine Reactivity
The chlorine at C6 is less reactive than bromine but can participate in substitutions under harsher conditions (e.g., Cu-catalyzed Ullmann coupling or Pd-mediated cross-coupling) .
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings, critical for constructing complex heterocycles:
Suzuki Coupling with Boronic Acids
Reaction with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in 1,4-dioxane/water (5:1) at 100°C for 12 hours under argon:
Reaction Conditions :
| Catalyst | Base | Solvent System | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 79% |
This method efficiently replaces bromine with aryl/heteroaryl groups, expanding structural diversity .
Amine Group Reactivity
The 4-amino group participates in condensation and alkylation reactions:
Glycosylation
Reaction with tetra-O-acetyl-α-D-glucopyranosyl bromide in acetone at 25°C forms thioglycoside derivatives. The amine acts as a nucleophile, attacking the glycosyl bromide:
Key Observations :
-
Product : Thioglycoside with retained pyrazolo[3,4-d]pyrimidine core.
Acylation
The amine can be acylated using acetyl chloride or anhydrides in dichloromethane (DCM) with triethylamine as a base, yielding amide derivatives.
Electrophilic Aromatic Substitution
The electron-donating amino group activates the pyrazolo[3,4-d]pyrimidine ring for electrophilic attacks, though halogens (Br, Cl) exert a deactivating effect. Controlled nitration or sulfonation may occur at C5 or C7 positions under strongly acidic conditions.
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C) in ethanol selectively removes bromine or chlorine, generating dehalogenated intermediates for further functionalization.
Scientific Research Applications
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Positional Isomers and Halogenation Patterns
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 90914-41-3)
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 944902-17-4)
Functional Group Variations
- 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1378860-94-6) Key Difference: Methylthio group replaces chlorine at position 6 .
- 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5417-78-7) Similarity: 0.65 . Key Difference: Absence of bromine at position 3.
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 278.52 | 2.5 | <0.1 (DMSO) |
| 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 248.44 | 2.8 | <0.1 (DMSO) |
| 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 169.58 | 1.2 | 1.5 (DMSO) |
| N-ethyl-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | 253.31 | 3.1 | 0.5 (DMSO) |
Notes:
Biological Activity
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 1934737-30-0) is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and its interaction with various biological targets.
- Molecular Formula : C5H3BrClN5
- Molecular Weight : 248.47 g/mol
- CAS Number : 1934737-30-0
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including anticancer, antiparasitic, and antifungal properties. The specific compound 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown potential as a multitarget inhibitor in cancer therapy.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit key cancer-related targets:
-
Target Inhibition :
- It has been evaluated against various targets such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and Topoisomerase II.
- Compounds derived from this scaffold have demonstrated IC50 values ranging from 0.3 to 24 µM against these targets, indicating significant potency .
- Mechanism of Action :
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Comparative Analysis
The following table summarizes the biological activities of selected pyrazolo[3,4-d]pyrimidine derivatives alongside 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
| Compound | IC50 (µM) | Target | Activity |
|---|---|---|---|
| 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 0.5 - 10 | EGFR/VEGFR | Anticancer |
| Compound 5b | 3 - 10 | EGFR | Selective inhibitor |
| Compound 5i | 0.3 - 7.6 | Dual EGFR/VEGFR | Potent multitarget inhibitor |
Q & A
Q. What are the standard synthetic routes for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves sequential halogenation and functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Bromination and Chlorination : Reacting precursor pyrazolopyrimidines with brominating agents (e.g., HBr or NBS) followed by chlorination using POCl₃ or SOCl₂ under reflux conditions .
- Solvent Systems : Dry acetonitrile or dichloromethane is often used for nucleophilic substitutions, while benzene or DMF may facilitate coupling reactions .
- Purification : Recrystallization from acetonitrile or ethanol ensures high purity (>95%) .
Q. How is the compound characterized spectroscopically?
- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and NH₂ groups (δ 5.5–6.5 ppm, broad singlet). For example, in related derivatives, NH₂ protons appear at δ 6.20 ppm .
- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3400 cm⁻¹) and C-Br/C-Cl (550–650 cm⁻¹) confirm functional groups .
- LCMS : Used to verify molecular ion peaks (e.g., [M+H]⁺ for 3-bromo derivatives) and monitor reaction progress .
Advanced Research Questions
Q. How can low yields in bromination steps be optimized during synthesis?
Low yields (e.g., 29% in bromination of 3-fluoro-2-formylpyridine ) may arise from incomplete reaction or side-product formation. Optimization strategies include:
- Catalyst Use : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) improve coupling efficiency in halogenation .
- Temperature Control : Prolonged heating (e.g., 100°C for 12 hours) ensures complete conversion .
- Workup Adjustments : Adding NaHSO₃ to quench excess bromine reduces side reactions .
Q. How can contradictions in spectroscopic data be resolved when synthesizing derivatives?
Discrepancies in NMR/IR data often stem from solvent effects or tautomerism. For example:
Q. What strategies enable regioselective substitution at the 3-bromo or 6-chloro positions?
- Protecting Groups : Boc protection of the pyrazole nitrogen prevents unwanted reactivity during substitutions .
- Directed Metalation : Using Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) targets bromine for substitution while retaining chlorine .
- Kinetic Control : Lower temperatures (0–25°C) favor reaction at the more labile bromine site .
Q. What safety protocols are critical when handling brominated pyrazolopyrimidines?
Q. How can biological activity be evaluated for this compound in drug discovery?
- In Vitro Assays : Screen against kinase targets (e.g., p38 MAPK) using fluorescence polarization or ATP-competitive binding assays .
- Derivatization : Synthesize analogs (e.g., urea or thiourea derivatives) to assess structure-activity relationships (SAR) .
- Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HEK293) to determine IC₅₀ values .
Data Contradiction Analysis
Example : Conflicting yields in Boc-protection steps (88% in vs. lower yields in other syntheses).
- Root Cause : Impurities in starting materials or incomplete Boc₂O activation.
- Resolution : Pre-dry solvents (DMF over molecular sieves) and use DMAP as a catalyst to enhance reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
